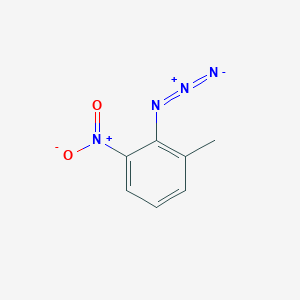

2-Azido-1-methyl-3-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azido-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring, along with a methyl group (-CH₃)

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-methyl-3-nitrobenzene typically involves the nitration of 1-methyl-3-nitrobenzene followed by the introduction of the azido group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The resulting 1-methyl-3-nitrobenzene is then subjected to diazotization followed by azidation to introduce the azido group.

-

Nitration

Reactants: 1-methylbenzene (toluene), concentrated nitric acid, concentrated sulfuric acid.

Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process.

Product: 1-methyl-3-nitrobenzene.

-

Diazotization and Azidation

Reactants: 1-methyl-3-nitrobenzene, sodium nitrite, hydrochloric acid, sodium azide.

Conditions: The diazotization is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then treated with sodium azide to form the azido compound.

Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

2-Azido-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reagents: Hydrogen gas, palladium on carbon (Pd/C).

Conditions: Room temperature, atmospheric pressure.

Product: 2-Azido-1-methyl-3-aminobenzene.

-

Substitution: : The azido group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

Reagents: Triphenylphosphine.

Conditions: Room temperature, inert atmosphere.

Product: Iminophosphorane intermediate.

-

Reagents: Terminal alkyne, copper(I) catalyst.

Product: 1,2,3-Triazole derivative.

科学的研究の応用

2-Azido-1-methyl-3-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and aziridines, which are valuable intermediates in pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as polymers and explosives, due to its high energy content and reactivity.

Bioconjugation: The azido group is a versatile functional group for bioconjugation reactions, enabling the labeling and modification of biomolecules for imaging and therapeutic applications.

Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.

作用機序

The mechanism of action of 2-Azido-1-methyl-3-nitrobenzene involves the reactivity of its functional groups:

Azido Group: The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in “click chemistry” for the synthesis of complex molecules.

Nitro Group: The nitro group can be reduced to an amino group, which can further participate in various chemical transformations, including coupling reactions and the formation of heterocycles.

類似化合物との比較

2-Azido-1-methyl-3-nitrobenzene can be compared with other similar compounds, such as:

2-Azido-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.

1-Azido-2-methyl-4-nitrobenzene: The position of the azido and nitro groups affects the compound’s reactivity and the types of reactions it can undergo.

2-Azido-4-nitrotoluene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in the combination of the azido and nitro groups, which impart distinct reactivity and versatility in synthetic applications.

生物活性

2-Azido-1-methyl-3-nitrobenzene is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, which include both azido and nitro functional groups. This combination imparts distinct reactivity and biological properties, making it a valuable precursor in various chemical reactions and a candidate for biological activity studies.

The synthesis of this compound typically involves two main steps: nitration of 1-methyl-3-nitrobenzene followed by diazotization and azidation. The nitration process introduces the nitro group at the meta position relative to the methyl group, while the azido group is introduced through diazotization followed by treatment with sodium azide. This synthetic route ensures high yields and purity, essential for subsequent biological evaluations.

The biological activity of this compound can be attributed to its nitro group, which is known to undergo reduction in biological systems, potentially leading to reactive intermediates that can interact with cellular components. Nitro compounds are often metabolized to form nitroso species, which can bind to proteins and nucleic acids, altering their function and leading to various biological effects.

Pharmacological Applications

Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. The azido group facilitates bioconjugation reactions, allowing for targeted delivery of therapeutic agents. Studies have shown that compounds containing azido functionalities can be used in the development of antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer treatments.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitro compounds, including derivatives of this compound. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism was attributed to the formation of reactive nitrogen species that disrupt bacterial cell membranes.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Nitrofurantoin | 16 | Escherichia coli |

| Ciprofloxacin | 4 | Pseudomonas aeruginosa |

Anticancer Potential

In another investigation, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. The compound exhibited selective toxicity towards MCF-7 breast cancer cells, inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Caspase activation |

| HeLa | 25 | Cell cycle arrest |

| A549 | 30 | Reactive oxygen species generation |

特性

IUPAC Name |

2-azido-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-3-2-4-6(11(12)13)7(5)9-10-8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNEHBYBTZSIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338349 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16714-18-4 |

Source

|

| Record name | 2-azido-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。